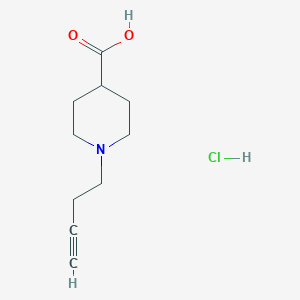
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol, also known as Ro 20-1724, is a selective and potent inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). This compound has been widely used in scientific research to investigate the role of PDE4 in various physiological and pathological processes.
Mécanisme D'action
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 selectively inhibits PDE4, which is responsible for the hydrolysis of cAMP. By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This results in a wide range of physiological effects, including anti-inflammatory, anti-depressant, and bronchodilatory effects.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-depressant effects, this compound has been shown to improve memory function, reduce anxiety-like behavior, and enhance the activity of the respiratory system. This compound 20-1724 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 is a highly selective and potent inhibitor of PDE4, which makes it an ideal tool for investigating the role of PDE4 in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and its potential to cause side effects such as nausea and vomiting.
Orientations Futures
There are several future directions for the use of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 in scientific research. One direction is to investigate the role of PDE4 in the regulation of immune function, particularly in the context of autoimmune diseases. Another direction is to explore the potential of this compound 20-1724 as a therapeutic agent for respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD). Finally, further research is needed to elucidate the molecular mechanisms underlying the effects of this compound 20-1724 on cognitive function and memory impairment.
Méthodes De Synthèse
The synthesis of (1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 involves several steps, starting from the reaction between 2-aminopyridine and 2-hydroxybenzaldehyde to form a Schiff base intermediate. This intermediate is then reduced with sodium borohydride to produce the corresponding amine. The amine is then coupled with (R)-glycidol in the presence of a Lewis acid catalyst to give this compound 20-1724.
Applications De Recherche Scientifique
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol 20-1724 has been extensively used in scientific research to study the role of PDE4 in various physiological and pathological processes, including inflammation, depression, anxiety, memory impairment, and respiratory disorders. This compound has been shown to be effective in reducing the levels of pro-inflammatory cytokines and chemokines, as well as in improving cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(1R)-1-(1-benzofuran-2-yl)-2-(1-pyridin-3-ylethylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12(14-6-4-8-18-10-14)19-11-15(20)17-9-13-5-2-3-7-16(13)21-17/h2-10,12,15,19-20H,11H2,1H3/t12?,15-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKDFLHSPOUSAQ-WPZCJLIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NCC(C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CN=CC=C1)NC[C@H](C2=CC3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-imidazol-1-yl-N-[(1-phenyltriazol-4-yl)methyl]pyridin-3-amine](/img/structure/B7451032.png)
![rac-[4-fluoro-3-({[(2R,3S)-1-methyl-2-(1-methyl-1H-pyrazol-4-yl)-5-oxopyrrolidin-3-yl]methyl}carbamoyl)phenyl]boronic acid](/img/structure/B7451037.png)
![4-[[2-Chloro-4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoyl]amino]-5-methylthiophene-2-carboxamide](/img/structure/B7451061.png)
![2lambda6-Thia-3-azabicyclo[3.2.0]heptane-2,2,4-trione](/img/structure/B7451067.png)
![4-[(dimethylamino)methyl]-3-[(3-pyridin-2-yl-1H-pyrazol-5-yl)methylamino]benzamide](/img/structure/B7451068.png)
![[3-(Naphthalen-1-ylmethoxy)azetidin-1-yl]-[4-(oxolan-2-ylmethoxy)cyclohexyl]methanone](/img/structure/B7451070.png)
![7-Chloro-2-[[1-(2-methyl-2,3-dihydroindol-1-yl)-1-oxopropan-2-yl]sulfonylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7451074.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[7-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]piperidine-3-carboxamide](/img/structure/B7451080.png)
![6-[[4-(Sulfamoylmethyl)phenyl]methylcarbamoyl]pyridine-3-carboxylic acid](/img/structure/B7451089.png)
![4-methoxy-3-[[3-(1-methyl-2-oxo-3H-imidazo[4,5-b]pyridin-6-yl)benzoyl]amino]benzamide](/img/structure/B7451097.png)
![1-[3-(Furan-2-ylmethoxy)propyl]-3-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]urea](/img/structure/B7451101.png)
![2-[1-(2-Phenoxyethyl)pyrrolidin-2-yl]-1-thiophen-2-ylethanone](/img/structure/B7451115.png)

![(Cyclohexylmethyl)[2-(pyrrolidin-1-yl)ethyl]amine dihydrochloride](/img/structure/B7451129.png)
